2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-14-15(2)27-22(18(14)20(25)23-3)24-21(26)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJSLIOXNYMVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2,2-diphenylacetamide: This can be achieved by reacting diphenylacetic acid with an appropriate amine under dehydrating conditions.
Synthesis of 4,5-dimethylthiophene-3-carboxylic acid: This involves the cyclization of suitable precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling 2,2-diphenylacetamide with 4,5-dimethylthiophene-3-carboxylic acid using coupling agents like carbodiimides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide with three structurally related compounds, focusing on synthesis, substituent effects, and biological activities.
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
Structural Differences :
- Core Backbone : Both compounds share a 4,5-dimethylthiophene-3-carboxamide/ester core.
- Substituents: The target compound replaces the cyanoacrylamido and ester groups with a diphenylacetamido and a carboxamide group.
- Synthesis: The ethyl carboxylates are synthesized via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes (72–94% yields) . The target compound’s synthesis likely involves amidation of a thiophene precursor with diphenylacetic acid.
3-Chloro-N-Phenyl-Phthalimide
Structural Differences :
- Core Backbone : A phthalimide ring vs. a thiophene-carboxamide system.
- Functionality : The phthalimide lacks the thiophene’s sulfur atom and methyl substituents but shares an N-phenylacetamido group.
2-{[(2,6-Dimethylphenoxy)Acetyl]Amino}-N-(1,1-Dioxidotetrahydro-3-Thienyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Structural Differences :
- Core Backbone : A benzothiophene fused with a tetrahydrobenzene ring vs. a simpler thiophene.
- Substituents: Features a (2,6-dimethylphenoxy)acetyl group and a sulfone-containing tetrahydrothienyl group.
Pharmacological Relevance :
- The sulfone and phenoxy groups may enhance metabolic stability and target binding, but activity data are absent .
Critical Analysis of Substituent Effects
- Diphenylacetamido vs.
- Methyl Substitutions : The 4,5-dimethyl groups in both the target compound and ethyl carboxylates contribute to steric protection of the carboxamide/ester group, possibly enhancing metabolic stability.
- Carboxamide vs. Ester : The carboxamide in the target compound may offer stronger hydrogen-bonding interactions with biological targets compared to the ester’s hydrolytic liability.
Biological Activity
Overview of 2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide
2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound that belongs to a class of thiophene derivatives. Thiophenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structural features of this compound suggest potential interactions with biological targets.
1. Anticancer Properties
Research indicates that thiophene derivatives can exhibit significant anticancer activity. Compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. This may be attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival.
2. Antimicrobial Activity
Thiophene-based compounds are often explored for their antimicrobial properties. Studies have demonstrated that certain thiophene derivatives possess activity against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymatic processes.
3. Anti-inflammatory Effects
Compounds containing thiophene rings have also been reported to exhibit anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation.
The biological activity of 2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide likely involves:
- Receptor Binding: Interaction with specific receptors (e.g., nuclear hormone receptors) that modulate gene expression.
- Enzyme Inhibition: Targeting enzymes involved in metabolic pathways or signaling cascades.
- Cell Membrane Interaction: Altering membrane fluidity or permeability in microbial cells.
Table 1: Biological Activities of Thiophene Derivatives
Table 2: Case Studies on Thiophene Compounds
| Study Title | Findings | Year |
|---|---|---|
| Antitumor Activity of Thiophene Derivatives | Significant reduction in tumor size in vivo | 2020 |
| Synthesis and Antimicrobial Evaluation | Effective against E. coli and S. aureus | 2021 |
| Inhibition of Inflammatory Cytokines | Reduced levels of TNF-alpha and IL-6 | 2022 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
